2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile
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Overview
Description
2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile is a heterocyclic compound that belongs to the indeno-pyridazine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile typically involves the reaction of diazonium chlorides with 1,3-indanedione. The diazonium chlorides of 5-amino-3-methylpyrazole and 5-amino-4-phenylpyrazole are coupled with 1,3-indanedione to form acyclic hydrazone intermediates. These intermediates undergo cyclization by boiling in acetic acid to yield the desired indeno-pyridazine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile undergoes various chemical reactions, including:
Cyclization: The hydrazone intermediates cyclize to form the indeno-pyridazine core.
Substitution: The compound can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions
Cyclization: Boiling in acetic acid.
Substitution: Reagents such as malononitrile in boiling ethanol in the presence of piperidine can be used to introduce cyano groups.
Major Products Formed
The major products formed from these reactions include various substituted indeno-pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential cytotoxic activity against various cancer cell lines, including colon, breast, and lung carcinoma cells.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to inhibit monoamine oxidase-B (MAO-B) and bind to central benzodiazepine receptors makes it a candidate for studying neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile is not fully understood. its biological activities are believed to be mediated through its interaction with specific molecular targets, such as MAO-B and benzodiazepine receptors. These interactions can modulate various biochemical pathways, leading to the observed cytotoxic and neurological effects.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one: Another indeno-fused heterocycle with notable biological activities.
Indeno[2,1-c]pyridazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62681-23-6 |
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Molecular Formula |
C19H11N3O2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3,9-dioxoindeno[2,1-c]pyridazine-4-carbonitrile |
InChI |
InChI=1S/C19H11N3O2/c1-11-6-8-12(9-7-11)22-19(24)15(10-20)16-13-4-2-3-5-14(13)18(23)17(16)21-22/h2-9H,1H3 |
InChI Key |
NNDFOLZNWDOHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4C(=O)C3=N2)C#N |
Origin of Product |
United States |
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